molecular formula C14H17N3O4S2 B1308421 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid CAS No. 899721-22-3

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid

Cat. No. B1308421
M. Wt: 355.4 g/mol
InChI Key: IUCPNJCAPZVNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid is a derivative of benzothiadiazole, which is a heterocyclic compound containing sulfur and nitrogen within a fused ring system. This class of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves the functionalization of the core structure to introduce various substituents that can modulate the compound's physical, chemical, and biological properties. For example, the paper titled "4-Amino-2,1,3-benzothiadiazole as a Removable Bidentate Directing Group for the Pd(II)-Catalyzed Arylation/Oxygenation of sp2/sp3 β-C-H Bonds of Carboxamides" describes the use of 4-amino-2,1,3-benzothiadiazole as a directing group in palladium-catalyzed C-H activation and functionalization reactions. This approach could potentially be applied to the synthesis of the compound by using a similar bidentate directing group strategy to introduce the sulfonylamino-methyl group onto the cyclohexanecarboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is characterized by the presence of a benzothiadiazole ring, which can influence the electronic properties of the molecule through resonance and inductive effects. The paper on the hydrolysis and photolysis of a related quinol ester provides insights into how the benzothiadiazole substituent can stabilize certain intermediates through resonance, suggesting that similar stabilization might occur in the compound of interest.

Chemical Reactions Analysis

Benzothiadiazole derivatives can undergo various chemical reactions, including hydrolysis and photolysis, as demonstrated in the study of a model anti-tumor quinol ester . The presence of the benzothiadiazole moiety can affect the rate and selectivity of these reactions, which is important for understanding the reactivity and potential metabolism of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives, such as solubility and thermal stability, can be influenced by the nature of the substituents attached to the core structure. The paper on the synthesis and characterization of co-crystals shows that the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice can affect the solubility of the compounds. These findings could be relevant to the solubility and stability of 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid, as similar intermolecular interactions might be present.

Scientific Research Applications

Platelet Aggregation Inhibition

The compound's derivative, N-(2,1,3-benzothiadiazol-4-yl)anthranilic acid, has been studied for its effects on platelet aggregation. This research indicates potential applications in conditions where platelet aggregation inhibition is beneficial (Elslager & Haley, 1972).

EP Receptor Affinities

Research on sulfonamide derivatives, including those related to benzothiadiazole, explores their potential as EP1 receptor antagonists. This implicates possible applications in medical conditions associated with EP receptor activity (Naganawa et al., 2006).

Catalysis in Organic Synthesis

The compound's role as a bidentate directing group for Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization in various carboxamide systems suggests significant utility in organic synthesis, particularly in the modification of complex organic molecules (Reddy et al., 2016).

Coordination Chemistry and Crystal Engineering

Functionalized benzothiadiazoles, including 4-amino-2,1,3-benzothiadiazole, have novel applications in metal coordination chemistry and crystal engineering. This research opens up possibilities in the design of new materials and compounds for various technological applications (Bashirov et al., 2014).

Antimicrobial and Antitubercular Activities

Compounds derived from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, have been evaluated for antimicrobial and antitubercular activities. This suggests potential applications in the development of new antimicrobial agents (Dave et al., 2007).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c18-14(19)10-6-4-9(5-7-10)8-15-23(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-3,9-10,15H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCPNJCAPZVNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.